2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N,N-diphenylacetamide
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Overview
Description
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N,N-diphenylacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with cyano and diphenyl groups, as well as a diphenylacetamide moiety. The molecular formula of this compound is C26H19N3O2S, and it has a molecular weight of 437.5 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N,N-diphenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors such as benzaldehyde derivatives and ammonia.
Introduction of Cyano and Diphenyl Groups: The cyano and diphenyl groups are introduced through nucleophilic substitution reactions using suitable reagents.
Formation of the Acetamide Moiety: The final step involves the reaction of the pyridine derivative with diphenylacetamide under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N,N-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N,N-diphenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N,N-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-(4-Acetyl-phenyl)-2-(3-cyano-4,6-diphenyl-pyridin-2-ylsulfanyl)-acetamide: Similar structure with an acetyl group instead of a diphenylacetamide moiety.
2-(3-Cyano-4,6-diphenyl-pyridin-2-ylsulfanyl)-N-(4-methoxy-phenyl)-acetamide: Contains a methoxy group instead of a diphenylacetamide moiety.
Uniqueness
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N,N-diphenylacetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
333766-07-7 |
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Molecular Formula |
C32H23N3OS |
Molecular Weight |
497.6g/mol |
IUPAC Name |
2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N,N-diphenylacetamide |
InChI |
InChI=1S/C32H23N3OS/c33-22-29-28(24-13-5-1-6-14-24)21-30(25-15-7-2-8-16-25)34-32(29)37-23-31(36)35(26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-21H,23H2 |
InChI Key |
FBFJYPAVLCKNTB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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